

Revolutionizing Targeted Drug Delivery: The Role of BocNH-PEG9-CH2COOH

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Compound of Interest

Compound Name: BocNH-PEG9-CH2COOH

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In the rapidly advancing field of targeted therapeutics, the sophisticated design of linker molecules is paramount to the efficacy and safety of novel drug delivery systems. Among these, **BocNH-PEG9-CH2COOH** has emerged as a critical building block for researchers and drug development professionals. Its unique heterobifunctional architecture, featuring a Bocprotected amine and a terminal carboxylic acid connected by a nine-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the conjugation of therapeutic agents to targeting moieties.

This application note provides a detailed overview of **BocNH-PEG9-CH2COOH**, its physicochemical properties, and its application in the development of targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Furthermore, it outlines comprehensive protocols for the conjugation and subsequent deprotection of this linker, empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical Properties and Data Presentation

The inherent properties of the **BocNH-PEG9-CH2COOH** linker, such as its extended PEG chain, contribute to enhanced solubility and reduced immunogenicity of the resulting conjugate. [1] The defined length of the PEG spacer allows for precise control over the distance between the drug and the targeting ligand, which can be critical for optimal biological activity.[2][3][4][5]



Property	Value	Reference
CAS Number	141282-32-8	[1][6]
Molecular Formula	C25H49NO13	[1][6]
Molecular Weight	571.66 g/mol	[6][7]
Appearance	White or Off-White Solid	[8]
Purity	≥95%	
Storage	2-8°C	[1]

Experimental Protocols

I. Conjugation of BocNH-PEG9-CH2COOH to a Primary Amine-Containing Molecule (e.g., Antibody, Ligand) via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid terminus of **BocNH-PEG9-CH2COOH** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with a primary amine.

Materials:

BocNH-PEG9-CH2COOH

- Molecule with a primary amine (e.g., antibody, targeting ligand)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0[9]
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[9]
- Quenching Solution (e.g., 1M Tris-HCl pH 8.0, or 1M hydroxylamine)



Desalting columns

Procedure:

- Preparation of Reagents: Equilibrate all reagents to room temperature before use. Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately prior to use.
- Activation of BocNH-PEG9-CH2COOH:
 - Dissolve BocNH-PEG9-CH2COOH in Activation Buffer.
 - Add a 2-5 molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.
 - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.[10]
- Conjugation to the Amine-Containing Molecule:
 - Immediately add the activated linker solution to the amine-containing molecule, which has been prepared in Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 7.5 for efficient coupling.[9]
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[9][10]
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).



II. Deprotection of the Boc Group to Expose the Primary Amine

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield a free primary amine, which can then be used for subsequent conjugation steps.

Materials:

- Boc-protected conjugate from the previous protocol
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Triisopropylsilane (TIPS) (optional, as a scavenger)
- Brine solution
- Anhydrous sodium sulfate

Procedure:

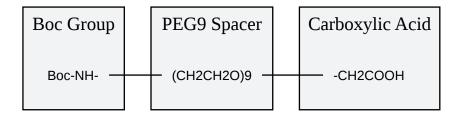
- · Reaction Setup:
 - Dissolve the Boc-protected conjugate in DCM.
 - Add an equal volume of TFA to the solution. A small amount of TIPS can be added to scavenge any reactive species generated during deprotection.[11]
- Deprotection Reaction:
 - Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is typically complete within 1-2 hours.
- Work-up and Purification:



- Concentrate the reaction mixture under reduced pressure to remove the majority of TFA and DCM.
- Redissolve the residue in DCM and wash with a saturated brine solution to remove residual acid.[11]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
- Further purification can be performed using chromatography if necessary.

Visualizing the Workflow and Applications

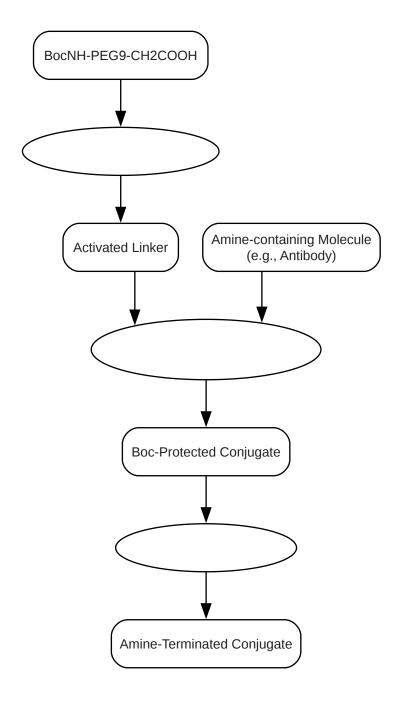
Diagrams created using Graphviz (DOT language) are provided below to illustrate the chemical structure of the linker, the experimental workflow, and its application in forming a PROTAC molecule.



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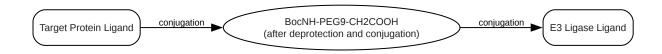
Caption: Chemical structure of **BocNH-PEG9-CH2COOH**.





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Caption: Experimental workflow for conjugation and deprotection.



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Caption: Formation of a PROTAC molecule.

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